molecular formula C19H24N4O4 B2704131 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide CAS No. 1049378-19-9

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide

Cat. No.: B2704131
CAS No.: 1049378-19-9
M. Wt: 372.425
InChI Key: CRXICAXTTLUEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a dimethylamino group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the dimethylamino group: This step involves the alkylation of a suitable precursor with dimethylamine.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the dimethylamino and pyrrole-containing intermediates using oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the pyrrole ring, which may affect its biological activity.

    N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)oxalamide: Similar structure but without the methyl group on the pyrrole ring.

Uniqueness

The presence of both the dimethylamino group and the pyrrole ring in N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide makes it unique compared to its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-22(2)15(14-5-4-8-23(14)3)11-21-19(25)18(24)20-10-13-6-7-16-17(9-13)27-12-26-16/h4-9,15H,10-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXICAXTTLUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.